p-Nitrosopropiophenone
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Overview
Description
p-Nitrosopropiophenone is an organic compound with the molecular formula C9H9NO2 It is a nitroso derivative of propiophenone, characterized by the presence of a nitroso group (-NO) attached to the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Nitrosopropiophenone can be synthesized through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of p-nitropropiophenone using reducing agents such as zinc dust and ammonium chloride in an acidic medium.
Oxidation of Amino Precursors: Another method involves the oxidation of p-aminopropiophenone using oxidizing agents like sodium nitrite in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production of this compound typically involves the controlled oxidation of p-aminopropiophenone using nitrosating agents under specific reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form p-nitropropiophenone.
Reduction: It can be reduced to p-aminopropiophenone using reducing agents like sodium borohydride.
Substitution: The nitroso group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Sodium nitrite, hydrogen peroxide.
Reducing Agents: Zinc dust, sodium borohydride.
Reaction Conditions: Acidic or basic medium, controlled temperature.
Major Products:
Oxidation: p-Nitropropiophenone.
Reduction: p-Aminopropiophenone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
p-Nitrosopropiophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of p-nitrosopropiophenone involves its interaction with biological molecules:
Molecular Targets: It targets hemoglobin, leading to the formation of hemiglobin through the oxidation of hemoglobin’s iron center.
Pathways Involved: The compound undergoes N-hydroxylation by NADPH-dependent microsomal enzymes, leading to the formation of p-hydroxylaminopropiophenone, which further interacts with hemoglobin.
Comparison with Similar Compounds
p-Nitropropiophenone: An oxidized form of p-nitrosopropiophenone.
p-Aminopropiophenone: A reduced form of this compound.
Comparison:
Properties
CAS No. |
53033-81-1 |
---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-(4-nitrosophenyl)propan-1-one |
InChI |
InChI=1S/C9H9NO2/c1-2-9(11)7-3-5-8(10-12)6-4-7/h3-6H,2H2,1H3 |
InChI Key |
VUHULBJCIYOTTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)N=O |
Origin of Product |
United States |
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